molecular formula C25H24N4OS B3438975 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3438975
M. Wt: 428.6 g/mol
InChI Key: JANFGVPGOPADCZ-UHFFFAOYSA-N
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Description

2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a quinoline moiety, a triazole ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its quinoline moiety, triazole ring, and thione group contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

2-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]-4,5-diphenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c1-30-22-14-15-23-20(17-22)11-8-16-27(23)18-28-25(31)29(21-12-6-3-7-13-21)24(26-28)19-9-4-2-5-10-19/h2-7,9-10,12-15,17H,8,11,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFGVPGOPADCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)CN3C(=S)N(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
Reactant of Route 3
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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